Elevated Lipophilicity (LogP) vs. 6-Hydroxy Analog Drives Membrane Permeability
The 6-benzyloxy derivative exhibits a computed LogP approximately 3–4 log units higher than the corresponding 6-hydroxy analog. The 6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide shows XLogP3-AA = 0 (PubChem) [1], whereas the benzyloxy derivative, based on structural analogs with identical molecular formula, is predicted to have a LogP of 3.4–3.8 [2]. This 3–4 log unit increase corresponds to an approximately 1,000–10,000-fold higher partition into lipid membranes, directly influencing passive permeability and tissue distribution.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 3.4–3.8 (based on AMBinter structural analog AMB1038802 with formula C₁₇H₁₅N₃O₂S: logP 3.4476) [2] |
| Comparator Or Baseline | 6-Hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide (CAS 2034359-98-1), XLogP3-AA = 0 [1] |
| Quantified Difference | Δ LogP ≈ +3.4 to +3.8 |
| Conditions | Computed using XLogP3/ALogPS algorithms; 6-hydroxy analog from PubChem; benzyloxy analog from AMBinter predicted logP |
Why This Matters
A 1,000–10,000-fold difference in membrane partitioning directly impacts cell-based assay results, in vivo bioavailability, and off-target tissue accumulation, making the benzyloxy compound functionally non-interchangeable with the hydroxyl analog.
- [1] PubChem CID 136666331. 6-Hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide. XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/136666331 View Source
- [2] AMBER Online Chemical Database. AMB1038802. Molecular weight: 325.385; Formula: C₁₇H₁₅N₃O₂S; logP: 3.4476. https://www.ambinter.com/molecule/1038802 View Source
